molecular formula C12H13IO5 B474827 Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate CAS No. 428490-71-5

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Cat. No.: B474827
CAS No.: 428490-71-5
M. Wt: 364.13g/mol
InChI Key: ZHWASNOLNDLDCX-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H13IO5 and a molecular weight of 364.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a complex structure with an ethyl ester group, a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method starts with the iodination of a methoxyphenol derivative, followed by formylation and esterification reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may use iodine and a suitable oxidizing agent, while the formylation can be achieved using formylating agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate: Similar structure but different functional groups.

    Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of a phenoxy ring.

    3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione: Features an indole ring system.

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, highlighting the uniqueness of this compound.

Biological Activity

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C16H14INO3 and a molecular weight of 367.19 g/mol. The synthesis typically involves several steps, starting from 4-formyl-2-iodo-6-methoxyphenol, followed by reactions with chloroacetic acid to form the corresponding phenoxyacetic acid, and subsequent amidation to yield the final product.

Synthetic Route Overview

  • Starting Material : 4-formyl-2-iodo-6-methoxyphenol
  • Reactions :
    • Reaction with chloroacetic acid to form phenoxyacetic acid.
    • Amidation with aniline using EDCI as a coupling agent.
  • Characterization : Confirmed via IR, NMR, and MS spectroscopic techniques.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against bacterial strains. Hydrazone derivatives synthesized from this compound have demonstrated anti-inflammatory and antibacterial activities.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing selective toxicity towards T-lymphoblastic cells while sparing non-cancerous cells .

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)
CCRF-CEM9
MOLT-410
HeLa S3>10
HepG2>10

The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the formyl group enhances its reactivity and potential binding affinity, while the iodine atom may influence its pharmacokinetic properties.

Interaction with Biological Targets

  • Enzymatic Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Possible modulation of receptor activities leading to altered cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

  • Study on Anticancer Activity : A study reported that derivatives of this compound exhibited cytotoxic effects against T-cell leukemia, suggesting its utility as a lead compound in cancer therapy .
  • Antimicrobial Evaluation : Another research focused on hydrazone derivatives derived from this compound, confirming their effectiveness against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.

Properties

IUPAC Name

ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWASNOLNDLDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound was prepared according to general procedure E with 5-iodovanillin (1.8 mmol) in dry acetone (25 ml), anhydrous K2CO3 (2.4 mmol), and ethylbromoacetate (2.7 mmol) at reflux for 1 h15. Ethanol was added and evaporated by azeotropic distillation with ethylbromoacetate. 673 mg of crude product were obtained and purified by silica gel chromatography (eluent dichloromethane). 320 mg of purified compound were obtained (49% yield). 1H NMR (250 MHz, CD3COCD3): δ 1.28 (t, J=7.2 Hz, 3H), 3.97 (s, 3H), 4.23 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.55 (s, 1H), 7.95 (s, 1H), 9.90 (s, 1H) 13C NMR (126 MHz, CD3COCD3): δ 15.2, 57.4, 62.1, 70.5, 92.4, 113.9, 135.1, 135.5, 153.1, 169.4, 191.1. MS (ESI): m/z 364.9 [M+H]+.
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
2.7 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
49%

Synthesis routes and methods II

Procedure details

To a solution of 5-iodovanilline (502 mg, 1.8 mmol) in acetone (25 mL) was added cesium carbonate (766 mg, 2.35 mmol), followed by ethyl bromoacetate (0.30 mL, 2.7 mmol). The mixture was refluxed in acetone under stirring for 1 hour. After evaporation of acetone under reduced pressure, 100 mL of water were added and the mixture was extracted with dichloromethane (200 mL). The organic phase was washed with brine (100 mL), dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography over silica gel (eluent: dichloromethane) to give 320 mg of a yellow solid (49% yield). 1H NMR (250 MHz, CD3COCD3): δ 1.28 (t, J=7.2 Hz, 3H), 3.97 (s, 3H), 4.23 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.55 (s, 1H), 7.95 (s, 1H), 9.89 (s, 1H). 13C NMR (126 MHz, CD3COCD3): δ 15.2, 57.4, 62.1, 70.5, 92.4, 113.9, 135.1, 135.5, 153.1 (2C), 169.4, 169.5, 191.0.
Quantity
502 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

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